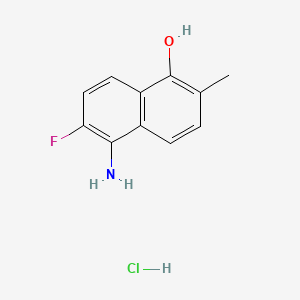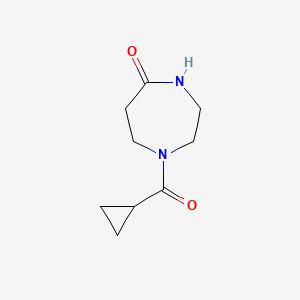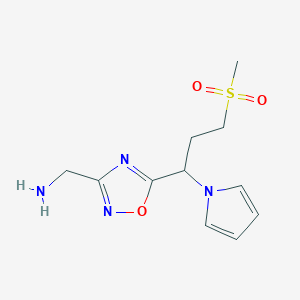
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine is a complex organic molecule featuring a combination of functional groups, including a pyrrole ring, an oxadiazole ring, and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the pyrrole ring using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Construction of the oxadiazole ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final assembly: The final step involves coupling the pyrrole and oxadiazole intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the oxadiazole ring would produce amine derivatives.
科学的研究の応用
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
(5-(3-(methylsulfonyl)-1-(1H-pyrrol-1-yl)propyl)-1,2,4-oxadiazol-3-yl)methanamine: can be compared with other compounds that have similar structural features:
Pyrrole derivatives: Compounds like pyrrole-2-carboxylic acid and N-methylpyrrole have similar pyrrole rings but differ in their functional groups.
Oxadiazole derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid and 3,5-dimethyl-1,2,4-oxadiazole share the oxadiazole ring but have different substituents.
Methylsulfonyl derivatives: Compounds like methylsulfonylmethane (MSM) and methylsulfonylbenzene have the methylsulfonyl group but differ in their overall structure.
The uniqueness of This compound lies in the combination of these functional groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C11H16N4O3S |
|---|---|
分子量 |
284.34 g/mol |
IUPAC名 |
[5-(3-methylsulfonyl-1-pyrrol-1-ylpropyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C11H16N4O3S/c1-19(16,17)7-4-9(15-5-2-3-6-15)11-13-10(8-12)14-18-11/h2-3,5-6,9H,4,7-8,12H2,1H3 |
InChIキー |
NZLRGBDUHYNWBI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)CN)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)

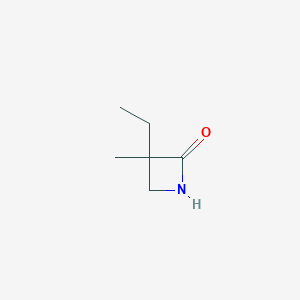

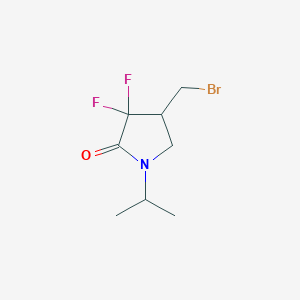

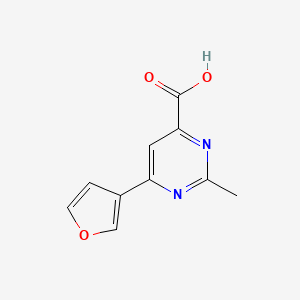
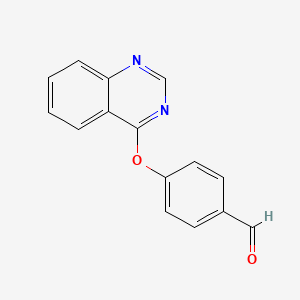
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
